methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzimidazole ring and a pyrrolidine ring, both of which are common in pharmaceutical compounds .
Molecular Structure Analysis
The benzimidazole and pyrrolidine rings in the compound are likely to contribute significantly to its 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole and pyrrolidine rings, as well as the ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could affect its solubility .Scientific Research Applications
Photoinduced Reactions
Research by Matsuura, Banba, and Ogura (1971) explores photoinduced reactions involving acetone and imidazole derivatives. They proposed mechanisms involving oxetane intermediates, suggesting potential applications in studying reaction pathways and designing photoresponsive materials. This work underlines the importance of photochemistry in synthesizing and manipulating molecular structures for advanced applications (Matsuura et al., 1971).
Synthesis and Characterization of Novel Compounds
Xiao Yong-mei (2013) discusses the synthesis and characterization of novel nonsteroidal progesterone receptor modulators, demonstrating the complex synthetic pathways required to obtain specific molecular structures. This research highlights the importance of synthetic chemistry in developing new pharmaceuticals and materials (Xiao, 2013).
Heterocyclic System Synthesis
Selič, Grdadolnik, and Stanovnik (1997) describe the synthesis of heterocyclic systems using methyl and phenylmethyl acetoacetates. Their work contributes to the field of organic chemistry by providing methods to create complex molecules with potential pharmaceutical applications (Selič et al., 1997).
Fluorescent Emission of Benzimidazole Derivatives
Verdasco, Martín, Castillo, López‐Alvarado, and Menéndez (1995) explore the fluorescent emission of benzimidazole derivatives, indicating the role of these compounds in developing fluorescent materials for sensing and imaging applications. Their work illustrates how molecular modifications can alter the physical properties of a compound, enabling new technologies (Verdasco et al., 1995).
Lanthanide Podates with Heterocyclic Imines
Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, and Schaad (1996) discuss the synthesis of lanthanide podates, emphasizing the role of heterocyclic imines in creating materials with specific photophysical properties. This research showcases the intersection of inorganic and organic chemistry in developing luminescent materials for various applications (Piguet et al., 1996).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it could potentially interact with its targets by forming covalent bonds, altering the target’s function . .
Biochemical Pathways
Given its potential protein or enzyme targets, it could influence various biochemical pathways within the cell . The exact pathways and their downstream effects remain to be elucidated.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-7-6-8-15(2)21(14)25-12-16(11-19(25)26)22-23-17-9-4-5-10-18(17)24(22)13-20(27)28-3/h4-10,16H,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNLQQCDQPREQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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